Methoxyfenozide
Overview
Description
Methoxyfenozide, also known by its trade names Runner 2FR and Intrepid 2FR , belongs to the second generation of diacylhydrazine insect growth regulators. It exhibits highly selective insecticidal activity against lepidopterous pests, particularly those in the order Lepidoptera. Unlike some other insecticides, it lacks penetration and systemic activity, primarily acting through ingestion (oral toxicity) and, to a lesser extent, contact and ovicidal effects .
Preparation Methods
Synthetic Routes:: Methoxyfenozide was discovered by Rohm-Hass in 1990 and subsequently disclosed in 1996. Although specific synthetic routes are proprietary, the compound is synthesized using well-established chemical transformations.
Industrial Production:: The industrial production of this compound involves large-scale synthesis, typically carried out in specialized facilities. Unfortunately, detailed information on the exact industrial process remains confidential.
Chemical Reactions Analysis
Reactions:: Methoxyfenozide primarily interferes with the normal growth and development of insects. It acts as an insect growth regulator (IGR), disrupting molting (ecdysis) and inhibiting feeding. Notably, it selectively affects only the larvae of Lepidoptera, making it a valuable tool for pest management.
Common Reagents and Conditions:: While specific reagents and conditions for this compound synthesis are proprietary, its mode of action suggests interference with hormonal signaling pathways involved in insect development.
Major Products:: The major product of this compound’s action is the inhibition of larval growth and molting, leading to mortality before reaching maturity.
Scientific Research Applications
Methoxyfenozide finds applications in various fields:
Agriculture: Effective against pests like beet armyworm, cabbage looper, diamondback moth, and others in crops such as cruciferous vegetables, cotton, apples, and rice.
Forestry: Used to protect trees from defoliating pests.
Environmental Safety: This compound has a favorable environmental profile, sparing beneficial insects, mites, and pollinators.
Mechanism of Action
Methoxyfenozide’s mechanism involves disrupting the insect’s hormonal regulation, specifically interfering with ecdysteroid biosynthesis. By targeting the insect’s molting process, it prevents proper development and ultimately leads to mortality.
Comparison with Similar Compounds
Uniqueness:: Methoxyfenozide stands out due to its selective action against Lepidoptera larvae and its lack of systemic effects. It contrasts with other diacylhydrazine insecticides like chlorantraniliprole and indoxacarb.
Similar Compounds:: Other diacylhydrazine insecticides include:
Chlorantraniliprole: Broad-spectrum insecticide.
Indoxacarb: Effective against various pests.
Biological Activity
Methoxyfenozide is a synthetic insecticide belonging to the class of ecdysone agonists, which mimic the action of the natural hormone ecdysone in insects. This compound is primarily used for controlling lepidopteran pests in agriculture due to its selective toxicity and low environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicity, and resistance development.
This compound functions by binding to the ecdysone receptor in insects, leading to premature molting and ultimately death. This mechanism is particularly effective against larvae of various pest species. The compound induces a series of physiological changes that disrupt normal growth and development, making it an effective tool for pest management.
Metabolism and Toxicokinetics
Research indicates that this compound is rapidly metabolized in mammals and insects. Following oral administration in rats, peak plasma levels are reached within 15-30 minutes, with the liver showing the highest concentrations. Approximately 62-70% of the administered dose is systemically absorbed, with most excreted in feces (90-95%) and a smaller fraction in urine (5-10%) .
Metabolic Pathways:
- Demethylation
- Glucuronidation
- Hydroxylation
These metabolic processes result in several metabolites, with primary metabolites identified as M14 (desmethylated parent) and M24 (hydroxy methyl derivative) .
Toxicity Profile
This compound exhibits low acute toxicity across various routes of exposure:
Long-term studies have shown no significant adverse effects on reproduction or developmental outcomes in rats and dogs at high doses . In chronic exposure studies, no treatment-related changes were observed in organ weight or histopathological findings, indicating a favorable safety profile for non-target species .
Resistance Development
Resistance to this compound has been documented in certain insect populations. For instance, a study on Chrysoperla carnea revealed a significant increase in resistance levels after multiple generations of exposure, with LC50 values escalating from 731.51 to 26275.66 μg/ml . This resistance can be attributed to genetic factors such as heritability and metabolic adaptations.
Case Studies
-
Toxicity Assessment :
A two-generation reproductive toxicity study in rats demonstrated no adverse effects on estrus cycling or sperm quality at doses up to 10 mg/kg . -
Environmental Impact :
Studies on this compound's dissipation in crops like litchi showed recovery rates of 83–97%, indicating effective degradation without significant accumulation . -
Synergistic Effects :
Research has shown that combining this compound with mesoporous silica nanoparticles enhances its insecticidal activity against Plutella xylostella, suggesting potential for improved formulations .
Summary Table of Biological Activity
Parameter | Value/Description |
---|---|
Oral LD50 | >5000 mg/kg |
Dermal LD50 | >5000 mg/kg |
Inhalation LC50 | >4300 mg/kg |
Metabolites Identified | M14, M24 (major), among others |
Resistance Development | Significant increase observed in C. carnea |
Environmental Recovery | 83–97% recovery rates in crops |
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
Record name | Methoxyfenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
Record name | Methoxyfenozide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
161050-58-4 | |
Record name | Methoxyfenozide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyfenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYFENOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methoxyfenozide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
Record name | Methoxyfenozide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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